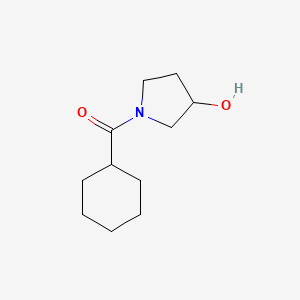
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone
Descripción general
Descripción
“(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone” is a compound with potential applications in various fields of research and industry. It has the molecular formula C10H8F2N4O .
Molecular Structure Analysis
The molecular formula of this compound is C10H8F2N4O . Its average mass is 238.193 Da and its monoisotopic mass is 238.066620 Da .Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Este compuesto ha sido identificado como un precursor en la síntesis de nuevos derivados con posibles propiedades anticancerígenas. Al explotar el potencial biológico de los grupos azetidina y azido, los investigadores pueden crear derivados que se dirijan a líneas celulares cancerosas específicas, como MCF-7, para el tratamiento del cáncer de mama .
Actividad Antimicrobiana
La parte azetidina, cuando se incorpora a ciertas estructuras, exhibe actividad antimicrobiana. Esto la convierte en valiosa para el desarrollo de nuevos antibióticos o agentes antisépticos que podrían ser más efectivos contra cepas resistentes de bacterias .
Potencial Antioxidante
Los compuestos que contienen anillos azetidina han mostrado actividad antioxidante, lo cual es crucial para combatir el estrés oxidativo en los sistemas biológicos. Esta propiedad se puede aprovechar para desarrollar tratamientos para enfermedades causadas por daño oxidativo .
Efectos Inmunoestimulantes
Los derivados de este compuesto pueden actuar como inmunoestimulantes. Potencialmente podrían aumentar la respuesta inmunitaria, lo que los haría útiles en el desarrollo de vacunas o como adyuvantes en la inmunoterapia .
Agricultura: Control de Plagas
En la agricultura, el anillo oxadiazol que se encuentra en compuestos relacionados se ha utilizado por sus propiedades herbicidas, insecticidas y fungicidas. Al modificar la estructura principal para incluir los grupos azetidina y azido, se pueden mejorar estas propiedades o proporcionar nuevos mecanismos de acción contra plagas agrícolas .
Síntesis de Compuestos Heterocíclicos
El compuesto sirve como un intermedio clave en la síntesis de varios compuestos heterocíclicos. Estos compuestos tienen una amplia gama de aplicaciones, incluyendo química medicinal y ciencia de materiales, debido a sus diversas actividades biológicas y propiedades químicas .
Aplicaciones Analgésicas y Antiinflamatorias
La investigación indica que los derivados de la azetidina pueden exhibir efectos analgésicos y antiinflamatorios. Esto abre posibilidades para que el compuesto se use en el desarrollo de nuevos medicamentos para aliviar el dolor o medicamentos antiinflamatorios .
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-8-2-1-6(3-9(8)12)10(17)16-4-7(5-16)14-15-13/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQQXPBNPZOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)




